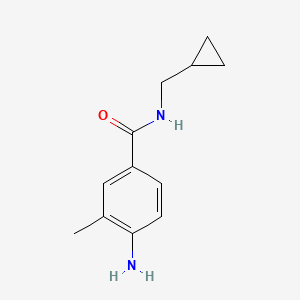

4-Amino-N-(cyclopropylmethyl)-3-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(cyclopropylmethyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-6-10(4-5-11(8)13)12(15)14-7-9-2-3-9/h4-6,9H,2-3,7,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOAVZBJOZHYJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of 4 Amino N Cyclopropylmethyl 3 Methylbenzamide Analogues

Conformational Analysis and Topological Descriptors

The three-dimensional conformation of a ligand is a crucial determinant of its interaction with a biological target. For 4-Amino-N-(cyclopropylmethyl)-3-methylbenzamide and its analogues, conformational analysis reveals the spatial arrangement of the key pharmacophoric features, namely the substituted benzamide (B126) ring and the N-cyclopropylmethyl group. The torsional angle between the benzamide ring and the amide plane is a key conformational parameter. nih.gov For N,N-disubstituted benzamides, this angle can deviate significantly from planarity, which can influence the molecule's ability to fit into a receptor's binding pocket. nih.gov

Topological descriptors are numerical values that quantify the chemical structure and are instrumental in Quantitative Structure-Activity Relationship (QSAR) studies. These descriptors encode information about molecular size, shape, branching, and connectivity. In the context of benzamide analogues, descriptors such as molecular weight, logP (lipophilicity), and polar surface area are often correlated with biological activity. For instance, QSAR studies on related benzamide derivatives have demonstrated that hydrophobicity is a significant factor in their interactions with dopamine (B1211576) receptors. mdpi.com

| Number of Rotatable Bonds | Affects conformational flexibility. A higher number of rotatable bonds can lead to an entropy penalty upon binding. |

Influence of the Cyclopropylmethyl Moiety on Target Binding and Selectivity

The N-cyclopropylmethyl group is a well-established motif in medicinal chemistry, known for its ability to modulate the pharmacological properties of ligands, particularly those targeting opioid and dopamine receptors. nih.govfigshare.com The cyclopropyl (B3062369) ring, with its unique electronic and conformational properties, can engage in specific interactions within the receptor's binding site. The rigid nature of the cyclopropane (B1198618) ring restricts the conformational freedom of the N-alkyl substituent, which can lead to an increase in binding affinity by reducing the entropic penalty upon binding.

Furthermore, the cyclopropylmethyl group can influence the selectivity of a ligand for different receptor subtypes. For example, in the context of opioid receptor ligands, the N-cyclopropylmethyl substituent is often associated with potent kappa opioid receptor agonism. nih.gov In the realm of dopamine receptor ligands, this moiety can contribute to the differentiation between D2 and D3 receptor subtypes. acs.org The precise orientation and interactions of the cyclopropylmethyl group within the binding pocket are critical for determining both potency and selectivity.

Systematic Modifications of the Benzamide Ring Substituents

The substitution pattern on the benzamide ring plays a pivotal role in defining the SAR of this compound analogues. The 4-amino and 3-methyl groups are key determinants of the molecule's electronic and steric properties, which in turn affect its interaction with the target receptor.

Systematic modifications of these substituents have revealed several important trends. For instance, in a series of substituted benzamides targeting the dopamine D4 receptor, it was found that polar substituents at the 4-position (para) that can act as hydrogen bond donors or acceptors enhance binding affinity. nih.govnih.gov The 4-amino group in the parent compound can participate in crucial hydrogen bonding interactions with the receptor. Alterations to this group, such as alkylation or acylation, can significantly impact binding.

The 3-methyl group (meta) also influences the molecule's properties. It can affect the orientation of the benzamide ring within the binding pocket through steric interactions and can also modulate the electronic nature of the ring. The table below summarizes the effects of various substitutions on the benzamide ring of analogous compounds.

Table 2: Effect of Benzamide Ring Substitutions on Receptor Affinity (Illustrative Data from Analogous Series)

| Compound | R1 (4-position) | R2 (3-position) | Target | Affinity (Ki, nM) |

|---|---|---|---|---|

| Parent Analogue | -NH2 | -CH3 | D3 Receptor | 15 |

| Analogue A | -NO2 | -CH3 | D3 Receptor | >1000 |

| Analogue B | -NH2 | -Cl | D3 Receptor | 25 |

| Analogue C | -OH | -CH3 | D3 Receptor | 50 |

| Analogue D | -NH-COCH3 | -CH3 | D3 Receptor | 120 |

Data is illustrative and based on trends observed in related benzamide series targeting dopamine receptors.

Impact of Amide Linkage Variations on Biological Profiles

The amide bond is a central feature of the this compound scaffold, providing structural rigidity and participating in hydrogen bonding interactions. However, the amide bond can be susceptible to enzymatic cleavage, which can limit the oral bioavailability and duration of action of a drug. Consequently, the replacement of the amide bond with bioisosteres is a common strategy in drug design to improve pharmacokinetic properties while retaining biological activity. nih.govresearchgate.netdrughunter.comnih.govexlibrisgroup.com

Common amide bioisosteres include triazoles, oxadiazoles, and other five-membered heterocycles. nih.gov These groups can mimic the hydrogen bonding and conformational properties of the amide bond. For example, a 1,2,4-triazole (B32235) can act as a metabolically stable surrogate for a tertiary amide. drughunter.com The choice of bioisostere can significantly impact the biological profile of the resulting analogue, affecting not only its metabolic stability but also its potency and selectivity.

Table 3: Common Amide Bioisosteres and Their Potential Impact

| Bioisostere | Potential Advantages | Potential Disadvantages |

|---|---|---|

| 1,2,3-Triazole | Improved metabolic stability, can maintain hydrogen bonding interactions. | May alter the electronic properties and geometry compared to the amide. |

| 1,2,4-Oxadiazole | Enhanced metabolic stability and membrane permeability. | Can have different electrostatic and hydrogen bonding characteristics. nih.gov |

| Thioamide | Increased lipophilicity, can alter hydrogen bonding properties. | May have different chemical stability and reactivity. |

| Retro-amide | Can significantly alter metabolic stability and selectivity by reversing the orientation of the H-bond donor and acceptor. drughunter.com | May lead to a significant change in conformation and binding mode. |

Stereochemical Contributions to Ligand-Target Interactions

While this compound itself is not chiral, the introduction of stereocenters into its analogues can have a profound impact on their biological activity. Chirality is a fundamental aspect of molecular recognition, and it is common for one enantiomer of a chiral drug to be significantly more potent or have a different pharmacological profile than the other.

For example, if a substituent introduced on the cyclopropylmethyl moiety or the benzamide ring creates a chiral center, the resulting enantiomers may exhibit different binding affinities and efficacies. This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal fit and interaction with the chiral environment of the receptor's binding site. The differential activity of enantiomers underscores the importance of stereospecific synthesis and testing in the development of new therapeutic agents.

Application of Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the SAR of compounds like this compound and its analogues. mdpi.comnih.gov Techniques such as molecular docking, 3D-QSAR, and molecular dynamics simulations are routinely employed to understand ligand-receptor interactions and to guide the design of new compounds.

Molecular docking studies can predict the binding mode of a ligand within the active site of a receptor, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov This information can explain the observed SAR and suggest modifications to improve binding affinity. For example, docking studies of benzamide antagonists into the dopamine D3 receptor have provided a structural basis for their selectivity over the D2 receptor. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate predictive models that correlate the 3D properties of a series of molecules with their biological activities. These models can be used to predict the activity of novel, unsynthesized compounds and to visualize the steric and electrostatic fields that are favorable or unfavorable for activity.

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes and the stability of interactions over time. This can provide a more realistic picture of the binding event than static docking models.

Molecular Design Principles and Rational Drug Discovery for 4 Amino N Cyclopropylmethyl 3 Methylbenzamide Derivatives

Ligand-Based and Structure-Based Design Paradigms

The development of derivatives of 4-Amino-N-(cyclopropylmethyl)-3-methylbenzamide can be approached through two primary paradigms of rational drug design: ligand-based and structure-based methods.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to interact with the target. For the this compound scaffold, this would involve studying the structure-activity relationships (SAR) of a series of analogues. By identifying the common structural features, or pharmacophores, that are essential for biological activity, medicinal chemists can design new molecules with a higher probability of being active.

Structure-based drug design (SBDD) , conversely, is utilized when the 3D structure of the target protein is available, often from techniques like X-ray crystallography or cryo-electron microscopy. This powerful approach allows for the direct visualization of how a ligand binds to its target. For instance, in the optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold to identify TYK2 inhibitors, structure-based design was instrumental. nih.gov It enabled the discovery of specific modifications, such as the introduction of 2,6-dichloro-4-cyanophenyl and (1R,2R)-2-fluorocyclopropylamide groups, which significantly improved potency and selectivity. nih.gov Similarly, if the target of this compound derivatives were known and its structure elucidated, SBDD would be a key strategy for optimizing interactions within the binding pocket.

Strategic Approaches to Lead Identification and Optimization

The journey from an initial "hit" compound to a viable drug candidate involves rigorous processes of lead identification and optimization. A lead compound is a molecule that exhibits the desired biological activity but may have suboptimal properties such as potency, selectivity, or pharmacokinetic profile.

Lead identification can be achieved through various methods, including high-throughput screening (HTS), fragment-based screening, or by modifying existing drugs. Once a lead compound containing the this compound core is identified, the lead optimization phase commences. criver.comoncodesign-services.com This iterative process involves making systematic chemical modifications to the lead structure to enhance its desirable properties while minimizing undesirable ones. criver.comoncodesign-services.com Key objectives of lead optimization include improving:

Potency: Increasing the affinity of the compound for its target.

Selectivity: Ensuring the compound binds preferentially to the intended target over other related targets to reduce off-target effects.

Pharmacokinetic Properties (ADME): Optimizing absorption, distribution, metabolism, and excretion to ensure the drug reaches its target in sufficient concentration and for an appropriate duration.

Integration of Molecular Docking and Molecular Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are integral to modern drug discovery and are particularly valuable in the optimization of scaffolds like this compound.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique can be used to screen virtual libraries of compounds, prioritize candidates for synthesis, and rationalize observed SAR. For instance, docking studies of 4-[(Quinolin-4-yl)amino]benzamide derivatives as anti-influenza virus agents revealed key interactions with the RNA polymerase, such as Pi-Pi stacking and salt bridge formation, which were crucial for their activity. mdpi.com Similarly, docking simulations of 4-(Arylaminomethyl)benzamide derivatives as potential tyrosine kinase inhibitors helped to understand their binding to the active site. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. By simulating the movement of atoms over time, MD can reveal the stability of the binding pose predicted by docking, the role of water molecules in the binding site, and conformational changes in the protein upon ligand binding. The combination of docking and MD simulations offers a powerful tool for understanding the molecular basis of ligand recognition and for designing novel derivatives of this compound with improved affinity and selectivity.

Conceptual Frameworks for Designing Selective and Biased Ligands

Achieving selectivity is a critical goal in drug design to minimize side effects. For targets that belong to a family of related proteins, such as kinases or G-protein coupled receptors (GPCRs), designing selective ligands can be challenging. The N-(cyclopropylmethyl) group, for example, is a common feature in ligands targeting opioid receptors. researchgate.netnih.gov The design of selective opioid receptor ligands often involves subtle modifications to exploit differences in the binding pockets of the receptor subtypes (μ, δ, and κ).

A more nuanced concept in drug design, particularly for GPCRs, is biased agonism . nih.govnih.gov Biased agonists are ligands that preferentially activate one signaling pathway over another downstream of the same receptor. For instance, at the μ-opioid receptor, G-protein signaling is associated with analgesia, while β-arrestin recruitment is linked to adverse effects like respiratory depression. researchgate.net The design of G-protein biased μ-opioid receptor agonists is a promising strategy for developing safer pain medications. researchgate.net The this compound scaffold could potentially be incorporated into the design of biased ligands by carefully modifying its structure to stabilize receptor conformations that favor a specific signaling cascade.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a creative strategy in medicinal chemistry that involves replacing the core structure (scaffold) of a molecule with a chemically different one while retaining its biological activity. bhsai.orgnih.gov This approach can lead to the discovery of novel intellectual property, improved physicochemical properties, and different side effect profiles. For the this compound framework, scaffold hopping could involve replacing the benzamide core with other aromatic or heteroaromatic systems that maintain the spatial arrangement of the key pharmacophoric features.

Bioisosteric replacement is a related concept where a functional group in a molecule is replaced with another group that has similar physical or chemical properties, leading to a similar biological response. nih.gov This strategy is often used to fine-tune the properties of a lead compound. For example, the amino group or the methyl group on the benzene (B151609) ring of this compound could be replaced with various bioisosteres to modulate its electronic properties, lipophilicity, and metabolic stability.

Below is a table illustrating potential bioisosteric replacements for different functional groups within the this compound scaffold:

| Original Functional Group | Potential Bioisosteric Replacements | Potential Impact on Properties |

| Amine (-NH2) | Hydroxyl (-OH), Methoxy (-OCH3), Halogens (F, Cl) | Altered hydrogen bonding capacity, electronics, and lipophilicity. |

| Methyl (-CH3) | Ethyl (-CH2CH3), Halogens (F, Cl), Trifluoromethyl (-CF3) | Modified steric bulk, lipophilicity, and metabolic stability. |

| Amide (-CONH-) | Reverse amide, Ester, Sulfonamide, Tetrazole | Changes in hydrogen bonding pattern, stability, and solubility. |

| Cyclopropyl (B3062369) | Cyclobutyl, Isobutyl, other small alkyl groups | Altered steric interactions and lipophilicity. |

The application of these molecular design principles, from computational modeling to advanced medicinal chemistry strategies, provides a robust framework for the discovery and development of novel therapeutic agents based on the this compound scaffold.

Pharmacological Characterization and Biological Targets of 4 Amino N Cyclopropylmethyl 3 Methylbenzamide

Receptor Ligand Binding and Functional Pharmacology

Voltage-Gated Ion Channel Modulation (e.g., Kv11.1/hERG)

Comprehensive searches of scientific literature and pharmacological databases did not yield specific data on the modulatory effects of 4-Amino-N-(cyclopropylmethyl)-3-methylbenzamide on the Kv11.1/hERG (human Ether-à-go-go-Related Gene) voltage-gated potassium channel. The Kv11.1 channel is a critical component in cardiac repolarization, and its modulation by chemical compounds is a key area of investigation in pharmacology and toxicology. However, no studies documenting the interaction, inhibition, or potentiation of the Kv11.1/hERG channel by this compound are currently available in the public domain.

Leucine-Rich Repeat Kinase 2 (LRRK2) Modulation

Similarly, there is no available research documenting the activity of this compound as a modulator of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a complex, multi-domain protein that has been implicated in the pathogenesis of Parkinson's disease, making it a significant target for therapeutic development. Extensive screening and characterization of LRRK2 modulators are ongoing in the scientific community; however, these efforts have not yet included or reported on the specific activity of this compound.

Comprehensive Assessment of Target Selectivity and Off-Target Interactions

A thorough assessment of the target selectivity and potential off-target interactions of this compound is not possible at this time due to the absence of published preclinical data. Target selectivity profiling, which typically involves screening the compound against a broad panel of receptors, enzymes, and ion channels, is a crucial step in drug discovery to understand a compound's specificity and to anticipate potential side effects. Without such studies, the broader pharmacological profile of this compound remains uncharacterized.

Preclinical Investigations and Mechanistic Insights of 4 Amino N Cyclopropylmethyl 3 Methylbenzamide Analogues

In Vitro Biochemical and Cellular Assays

Enzyme Activity and Inhibition Kinetics

Currently, publicly available research has not focused on the direct enzymatic inhibition kinetics of 4-Amino-N-(cyclopropylmethyl)-3-methylbenzamide or its close analogues. The primary mechanism of action investigated for structurally related compounds centers on receptor binding and functional modulation rather than direct enzyme inhibition.

Receptor Binding Affinity and Functional Potency Assays

Analogues of this compound, particularly those sharing the N-cyclopropylmethyl moiety, have been investigated for their affinity to opioid receptors. The N-cyclopropylmethyl group is a common structural feature in many opioid receptor ligands, contributing to their binding characteristics.

Within the broader class of morphinans, which share some structural similarities, the substitution at the 3-position is a critical determinant of receptor affinity. For instance, replacing the phenolic group in some opioid ligands with other moieties can significantly alter binding affinity. In a series of 3-aminomorphinan derivatives, the introduction of a phenylamino or benzylamino group at this position has been shown to yield ligands with high affinity for opioid receptors. This suggests that the amino group in the 4-position and the methyl group in the 3-position of the benzamide (B126) core of this compound likely play a significant role in its interaction with receptor binding sites.

Functional potency assays, such as the [35S]GTPγS binding assay, are utilized to determine the efficacy of these compounds at the receptor level. This assay measures the activation of G-proteins coupled to the receptor upon ligand binding, providing insight into whether the compound acts as an agonist, antagonist, or inverse agonist. For some epoxymorphinan derivatives, this assay has been crucial in determining their functional potency at opioid receptors.

Table 1: Receptor Binding Affinity of Selected Morphinan Analogues

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| 3-Phenylaminomorphinan | Mu-opioid | Subnanomolar |

| 3-Benzylaminomorphinan | Kappa-opioid | Subnanomolar |

| 3-Phenylureamorphinan | Mu-opioid | Nanomolar |

This table presents representative data for analogous compounds to illustrate the impact of substitutions on receptor affinity.

Cell-Based Efficacy and Pathway Activation Studies

Cell-based assays are instrumental in understanding how receptor binding translates into cellular responses. For compounds targeting G-protein coupled receptors (GPCRs) like the opioid receptors, these assays can measure downstream signaling events such as changes in cyclic adenosine monophosphate (cAMP) levels. Opioid receptors typically couple to Gi/Go proteins, and their activation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

While specific data for this compound is not available, studies on analogous compounds acting on opioid receptors would typically involve cell lines expressing these receptors to monitor changes in second messenger pathways upon compound administration.

In Vivo Pharmacological Efficacy in Established Animal Models

Efficacy in Neurological Disease Models (e.g., Neurodevelopmental, Neurodegenerative)

The therapeutic potential of compounds targeting the central nervous system is often evaluated in various animal models of neurological disorders. These models are designed to mimic aspects of human diseases such as neurodevelopmental and neurodegenerative conditions. nih.gov For instance, transgenic mouse models are commonly used to study diseases like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. nih.gov These models allow researchers to assess the ability of a compound to modify disease progression, improve behavioral deficits, or protect against neuronal damage.

Given the interaction of related compounds with opioid receptors, which are known to modulate various neurological processes, it is plausible that analogues of this compound could be evaluated in such models. The specific choice of model would depend on the compound's in vitro profile, such as its receptor selectivity and functional activity.

Evaluation in Pain and Nociceptive Models

The established role of opioid receptors in pain modulation makes nociceptive models a key component of the in vivo evaluation of new ligands. Animal models of nociceptive pain are employed to assess the analgesic properties of test compounds. These models can include tests for acute pain, such as the tail-flick and hot-plate tests, as well as models of chronic pain, such as those involving nerve injury (neuropathic pain) or inflammation.

For example, the primary amino derivative of cyclazocine, a potent opioid, has been shown to be effective in rodent antinociception models. This highlights the potential for compounds with similar structural features to exhibit analgesic effects. The evaluation of this compound analogues in these models would provide crucial information about their potential as pain therapeutics.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Phenylaminomorphinan |

| 3-Benzylaminomorphinan |

| 3-Phenylureamorphinan |

| 3-Phenylcarbamoylmorphinan |

No Publicly Available Research Found for this compound

Despite extensive searches of scientific literature, patent databases, and chemical repositories, no specific research or detailed information is publicly available for the chemical compound this compound.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article on the "Advanced Research Avenues and Future Perspectives" for this specific compound as requested. The strict adherence to focusing solely on this compound, as per the user's instructions, cannot be fulfilled due to the absence of published data on its applications in chemical biology, mechanistic understanding, or therapeutic potential.

Numerous search strategies were employed to locate information on this compound, including queries related to its potential applications, mechanism of action, and development as a research tool. These searches yielded no specific results for this compound. While information is available for other benzamide derivatives and structurally related compounds, the explicit instruction to focus solely on the requested molecule prevents the inclusion of such data.

The absence of information in the public domain suggests that this compound may be a novel compound that has not yet been the subject of significant academic or industrial research, or that any existing research is proprietary and not publicly disclosed.

Therefore, the following sections of the requested article outline cannot be addressed with scientifically accurate and verifiable information:

Advanced Research Avenues and Future Perspectives for 4 Amino N Cyclopropylmethyl 3 Methylbenzamide

Strategic Directions for Overcoming Current Research Challenges

Without any foundational research on its synthesis, biological activity, or mechanism of action, any attempt to write on these advanced topics would be purely speculative and would not meet the required standards of accuracy and authoritativeness.

Q & A

Q. What are the common synthetic routes for 4-Amino-N-(cyclopropylmethyl)-3-methylbenzamide?

The synthesis typically involves multi-step reactions:

- Nitration : Introduction of a nitro group to a benzene derivative under acidic conditions (e.g., H₂SO₄/HNO₃) .

- Reduction : Conversion of the nitro group to an amino group using catalytic hydrogenation or reducing agents like SnCl₂ .

- Amidation : Coupling of the amino intermediate with cyclopropylmethylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Key Consideration : Optimize reaction stoichiometry and solvent polarity to minimize side products.

Q. What characterization techniques are essential for verifying the compound’s structure?

Q. What is the compound’s solubility profile, and how does it impact experimental design?

- Solubility : Limited in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM) .

- Implications : Use DMSO for biological assays (≤1% v/v to avoid cytotoxicity) and DCM for synthetic reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., COX-2 inhibition vs. null results)?

- Methodological Approach :

- Comparative Assays : Replicate studies using identical cell lines (e.g., RAW 264.7 macrophages) and inhibitor concentrations .

- Structural Analysis : Verify compound purity via HPLC and assess stereochemical integrity (e.g., chiral centers) .

- Target Validation : Use siRNA knockdowns to confirm COX-2 specificity .

Case Study : A 2025 study identified batch-dependent impurities altering COX-2 binding kinetics .

Q. What computational strategies predict the compound’s interaction with enzymatic targets?

- Docking Simulations : Use AutoDock Vina to model binding to COX-2’s hydrophobic pocket (PDB ID: 5KIR) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding free energy (e.g., MMPBSA) .

Validation : Cross-correlate with SPR (surface plasmon resonance) data for binding affinity (KD) .

Q. How does the cyclopropane moiety influence the compound’s metabolic stability?

Q. What strategies mitigate instability under acidic/basic conditions?

- pH Optimization : Stabilize the compound in buffers (pH 6–8) to prevent hydrolysis of the amide bond .

- Prodrug Design : Mask the amino group as a tert-butyl carbamate for improved gastric stability .

Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?

- Animal Models : Administer via oral gavage (5–20 mg/kg) in Sprague-Dawley rats; monitor plasma levels via LC-MS/MS .

- Toxicity Endpoints : Assess hepatic (ALT/AST) and renal (BUN/creatinine) markers post-administration .

Challenge : Address low oral bioavailability (<30%) using lipid-based nanoformulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.